molecular formula C15H17ClN2O2 B5968633 7-chloro-3-[2-(tetrahydro-2H-pyran-2-yl)ethyl]quinazolin-4(3H)-one

7-chloro-3-[2-(tetrahydro-2H-pyran-2-yl)ethyl]quinazolin-4(3H)-one

Cat. No. B5968633
M. Wt: 292.76 g/mol
InChI Key: FAGNOVWUEIIUET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-chloro-3-[2-(tetrahydro-2H-pyran-2-yl)ethyl]quinazolin-4(3H)-one is a synthetic compound with potential application in scientific research. It belongs to the class of quinazolinones and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 7-chloro-3-[2-(tetrahydro-2H-pyran-2-yl)ethyl]quinazolin-4(3H)-one is not fully understood. However, it has been suggested that it may act by inhibiting certain enzymes or signaling pathways involved in the development and progression of diseases such as cancer and neurodegenerative disorders.
Biochemical and Physiological Effects:
Studies have shown that 7-chloro-3-[2-(tetrahydro-2H-pyran-2-yl)ethyl]quinazolin-4(3H)-one can induce apoptosis (programmed cell death) in cancer cells, inhibit the production of inflammatory mediators, and reduce the growth of fungi. Moreover, it has been reported to have low toxicity and good pharmacokinetic properties, making it a promising candidate for further development as a therapeutic agent.

Advantages and Limitations for Lab Experiments

One of the advantages of using 7-chloro-3-[2-(tetrahydro-2H-pyran-2-yl)ethyl]quinazolin-4(3H)-one in lab experiments is its potential to target multiple diseases. Moreover, its low toxicity and good pharmacokinetic properties make it a safe and effective compound for use in animal studies. However, one of the limitations is the lack of understanding of its mechanism of action, which makes it difficult to optimize its therapeutic potential.

Future Directions

There are several future directions for the use of 7-chloro-3-[2-(tetrahydro-2H-pyran-2-yl)ethyl]quinazolin-4(3H)-one in scientific research. One direction is to further investigate its mechanism of action and identify the specific enzymes or signaling pathways it targets. Another direction is to optimize its pharmacokinetic properties and develop more potent analogs for use in preclinical and clinical studies. Moreover, it can be investigated for its potential use in combination therapy with other drugs to enhance its therapeutic efficacy.

Synthesis Methods

The synthesis of 7-chloro-3-[2-(tetrahydro-2H-pyran-2-yl)ethyl]quinazolin-4(3H)-one has been reported in the literature using different methods. One of the most commonly used methods involves the reaction of 2-amino-5-chlorobenzophenone with 2-tetrahydro-2H-pyran-2-ylacetic acid in the presence of a catalyst such as triethylamine. The resulting product is then treated with acetic anhydride to obtain the final compound.

Scientific Research Applications

7-chloro-3-[2-(tetrahydro-2H-pyran-2-yl)ethyl]quinazolin-4(3H)-one has shown potential application in scientific research, particularly in the field of medicinal chemistry. It has been reported to exhibit antitumor, anti-inflammatory, and antifungal activities. Moreover, it has been investigated for its potential use as a therapeutic agent in the treatment of diseases such as cancer, Alzheimer's, and Parkinson's.

properties

IUPAC Name

7-chloro-3-[2-(oxan-2-yl)ethyl]quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN2O2/c16-11-4-5-13-14(9-11)17-10-18(15(13)19)7-6-12-3-1-2-8-20-12/h4-5,9-10,12H,1-3,6-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAGNOVWUEIIUET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)CCN2C=NC3=C(C2=O)C=CC(=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.